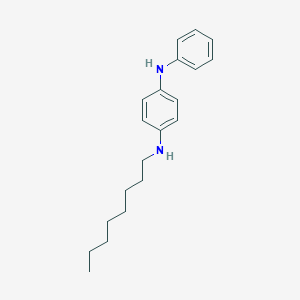
N-OCTYL-N'-PHENYL-1,4-BENZENEDIAMINE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-Benzenediamine, N-octyl-N’-phenyl- is an organic compound with the molecular formula C20H28N2. It is a derivative of 1,4-benzenediamine, where one of the amino groups is substituted with an octyl group and the other with a phenyl group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-benzenediamine, N-octyl-N’-phenyl- typically involves the reaction of 1,4-benzenediamine with octyl bromide and phenyl isocyanate. The reaction is carried out in the presence of a base, such as potassium carbonate, in an organic solvent like dimethylformamide. The reaction mixture is heated to facilitate the substitution reactions, resulting in the formation of the desired compound.
Industrial Production Methods
In industrial settings, the production of 1,4-benzenediamine, N-octyl-N’-phenyl- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is purified through techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
1,4-Benzenediamine, N-octyl-N’-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: It can be reduced to form corresponding amines.
Substitution: The compound can undergo substitution reactions, where the octyl or phenyl groups can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require catalysts or specific reaction conditions, such as elevated temperatures or the presence of a base.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
1,4-Benzenediamine, N-octyl-N’-phenyl- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Used in the production of dyes, pigments, and polymers.
作用機序
The mechanism of action of 1,4-benzenediamine, N-octyl-N’-phenyl- involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and proteins, leading to changes in their activity. It can also affect cellular processes by modulating signaling pathways and gene expression.
類似化合物との比較
Similar Compounds
1,4-Benzenediamine, N-phenyl-: A similar compound where the octyl group is replaced with a hydrogen atom.
1,4-Benzenediamine, N-methyl-N’-phenyl-: A derivative with a methyl group instead of an octyl group.
Uniqueness
1,4-Benzenediamine, N-octyl-N’-phenyl- is unique due to the presence of both an octyl and a phenyl group, which imparts distinct chemical and physical properties. This makes it suitable for specific applications where other similar compounds may not be as effective.
特性
CAS番号 |
1590-80-3 |
|---|---|
分子式 |
C20H28N2 |
分子量 |
296.4 g/mol |
IUPAC名 |
1-N-octyl-4-N-phenylbenzene-1,4-diamine |
InChI |
InChI=1S/C20H28N2/c1-2-3-4-5-6-10-17-21-18-13-15-20(16-14-18)22-19-11-8-7-9-12-19/h7-9,11-16,21-22H,2-6,10,17H2,1H3 |
InChIキー |
MINNIIWBFAPUKJ-UHFFFAOYSA-N |
SMILES |
CCCCCCCCNC1=CC=C(C=C1)NC2=CC=CC=C2 |
正規SMILES |
CCCCCCCCNC1=CC=C(C=C1)NC2=CC=CC=C2 |
Key on ui other cas no. |
34533-96-5 1590-80-3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















